2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile
Overview
Description
2-Amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile is a heterocyclic compound with a unique structure that includes a benzene ring fused to an imidazole ring. This compound is known for its diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile typically involves the condensation of 1,2-diaminobenzene with a suitable nitrile compound under acidic or basic conditions. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which have significant biological and chemical properties .
Scientific Research Applications
2-Amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile is extensively used in scientific research due to its versatile applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound’s unique structure allows it to interact with nucleic acids and proteins, influencing cellular processes .
Comparison with Similar Compounds
Benzimidazole: A parent compound with a similar structure but without the amino and nitrile groups.
2-Methyl-1H-1,3-benzodiazole-4-carbonitrile: A closely related compound with a methyl group instead of an amino group
Uniqueness: 2-Amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-amino-1-methylbenzimidazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-13-7-4-2-3-6(5-10)8(7)12-9(13)11/h2-4H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFUQOZEBASVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2N=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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